Product packaging for 2-Methylhexanal(Cat. No.:CAS No. 925-54-2)

2-Methylhexanal

Cat. No.: B3058890
CAS No.: 925-54-2
M. Wt: 114.19 g/mol
InChI Key: BHVGMUDWABJNRC-UHFFFAOYSA-N
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Description

Contextual Significance of Branched-Chain Aldehydes in Organic Synthesis and Environmental Science

Branched-chain aldehydes, including 2-Methylhexanal, hold significant importance in both synthetic chemistry and environmental studies due to the inherent reactivity of the aldehyde functional group and the structural diversity introduced by branching.

In organic synthesis , aldehydes are versatile intermediates. The aldehyde group (–CHO) is susceptible to nucleophilic attack, enabling a wide array of transformations such as reductions to alcohols, oxidations to carboxylic acids, and participation in condensation reactions . This compound specifically serves as a valuable intermediate in the synthesis of various organic compounds, including alcohols, acids, and esters lookchem.com. Its utility extends to being a solvent for resins and polymers, facilitating their processing lookchem.com. Furthermore, it acts as a precursor in the synthesis of certain pharmaceuticals and is employed in the creation of specialized chemical products, including surface-active agents, petroleum additives, synthetic lubricants, and plasticizers google.com. The production of this compound can be achieved through methods like the hydroformylation of alkenes, such as 1-hexene (B165129), followed by hydrogenation . The synthesis of chiral variants of branched aldehydes is also an active area of research, particularly relevant for stereoselective applications nih.govacs.org.

Research Trajectories and Future Prospects of this compound Studies

Current research trajectories for this compound primarily focus on its sensory properties and its role as a chemical intermediate. Its characteristic fruity aroma makes it a key component in the flavor and fragrance industry, contributing to the development of various fruit flavors and aromas lookchem.comthegoodscentscompany.com. Beyond its olfactory applications, its utility as an intermediate in chemical synthesis remains a significant area of study lookchem.com.

Research has also explored the presence of this compound in biological contexts. Notably, it has been identified in breath analysis studies, where it has shown potential as a biomarker for exercise-induced oxidative stress. Studies have indicated that spirulina administration might attenuate the post-exercise increase of 2-methylhexane (B165397) and 3-methylhexane (B165618) in breath, suggesting these alkanes could serve as markers for such physiological states mdpi.com. This opens avenues for its investigation in metabolomics and diagnostics.

The synthesis of this compound and its derivatives continues to be refined, with ongoing interest in efficient and selective production methods, including potential biotechnological routes google.com. Furthermore, the chiral nature of this compound is of particular interest, especially for applications in pharmaceutical synthesis where stereochemistry is critical nih.gov.

Future research prospects for this compound are diverse. There is potential for developing novel synthetic pathways, possibly leveraging biocatalysis for more sustainable production google.com. Further investigation into its role as a biomarker in breath analysis could lead to new diagnostic tools. Expanding its application portfolio in pharmaceuticals and advanced materials remains a promising direction . A deeper understanding of its environmental fate, atmospheric reactions, and potential ecological impact is also warranted scielo.org.mxresearchgate.net. Finally, detailed studies into its specific contributions to complex flavor profiles could unlock new applications in the food industry .

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₁₄O lookchem.comnih.govthegoodscentscompany.comcymitquimica.com
Molecular Weight114.186 - 114.19 g/mol lookchem.comnih.govthegoodscentscompany.comcymitquimica.com
AppearanceColorless clear liquid thegoodscentscompany.com
Boiling Point141.2 °C (at 760 mmHg) / 149-151 °C lookchem.com
Density0.80100-0.80700 g/cm³ (at 25°C) / 0.805 g/cm³ / 0.835-0.845 g/cm³ lookchem.comthegoodscentscompany.com
Refractive Index1.403 / 1.41100-1.41700 (at 20°C) lookchem.comthegoodscentscompany.com
Flash Point32.6 °C / 44 °C / 90.00 °F (32.22 °C) lookchem.comthegoodscentscompany.com
Vapor Pressure5.92 mmHg (at 25°C) lookchem.com
SolubilitySoluble in ethanol, ether, and other organic solvents
OdorFruity, slightly sweet lookchem.com

Table 2: Key Applications and Research Areas of this compound

Application AreaSpecific Uses / Research FocusSource(s)
Organic Synthesis Intermediate for alcohols, acids, esters; Solvent for resins/polymers; Pharmaceutical precursor lookchem.comgoogle.com
Flavor & Fragrance Component in fruit flavors and aromas; Contributes pleasant scents lookchem.comthegoodscentscompany.com
Pharmaceuticals Precursor in synthesis of certain drugs; Chirality important for stereoselective synthesis nih.gov
Environmental Science Role in atmospheric chemistry (as an aldehyde); Potential VOC scielo.org.mxresearchgate.net
Biomedical Research Potential biomarker in breath analysis for oxidative stress mdpi.com

Compound Name List:

this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B3058890 2-Methylhexanal CAS No. 925-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVGMUDWABJNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862473
Record name 2-Methylhexanal
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Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-54-2, 72590-78-4
Record name 2-Methylhexanal
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Record name 2-Methylhexanal
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Record name 2-Methylhexanal
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Record name 2-methylhexanal
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Record name 2-METHYLHEXANAL
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Record name (±)-2-Methylhexanal
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Synthetic Methodologies for 2 Methylhexanal

Biocatalytic and Chemoenzymatic Production of 2-Methylhexanal

Microbial Biosynthesis Pathways of Branched-Chain Aldehydes

Microbial metabolism plays a significant role in the biosynthesis of various aldehydes, including branched-chain variants. These pathways often originate from the catabolism of amino acids, particularly branched-chain amino acids such as leucine (B10760876), valine, and isoleucine nih.gov. These amino acids are first converted into their corresponding α-keto acids. Subsequently, enzymes like α-keto acid decarboxylases catalyze the decarboxylation of these intermediates, yielding the respective branched-chain aldehydes nih.govgoogle.comd-nb.info.

For instance, the Ehrlich pathway, a well-known metabolic route in microorganisms, facilitates the degradation of amino acids into aldehydes and subsequently alcohols nih.gov. Leucine is metabolized via α-ketoisocaproate to isovaleraldehyde, valine via α-ketoisovalerate to isobutyraldehyde, and isoleucine via α-keto-β-methylvalerate to 2-methylbutanal nih.gov. These pathways involve a series of enzymatic steps, including transamination, decarboxylation, and sometimes oxidation or reduction.

Engineered microbial strains can also be developed to enhance the production of specific branched-chain aldehydes. This often involves modifying genes responsible for carbon chain elongation and the enzymes involved in the conversion of α-keto acids to aldehydes, while simultaneously reducing the activity of aldehyde dehydrogenases that convert aldehydes to less reactive alcohols google.comasm.org. For example, enhancing branched carbon chain elongation from pyruvate (B1213749) to 2-keto-isovalerate through recombinant genes like alsS-ilvCD or ilvIHCD can increase the pool of precursors for branched-chain aldehyde synthesis google.com. While direct microbial biosynthesis pathways specifically detailing the formation of this compound from common feedstocks are not extensively documented, the established metabolic routes for similar branched-chain aldehydes provide a foundational understanding for potential biocatalytic production strategies nih.govgoogle.comd-nb.info.

Amino Acid PrecursorKey α-Keto Acid IntermediateResulting AldehydeCorresponding AlcoholPrimary Metabolic Pathway
Leucineα-KetoisocaproateIsovaleraldehydeIsoamyl alcoholEhrlich Pathway
Valineα-KetoisovalerateIsobutyraldehydeIsobutanolEhrlich Pathway
Isoleucineα-Keto-β-methylvalerate2-Methylbutanal2-MethylbutanolEhrlich Pathway

Note: The table illustrates general microbial pathways for branched-chain aldehydes. Specific pathways for this compound, a six-carbon branched aldehyde, would involve precursors leading to a similar carbon skeleton, though direct documentation for its de novo microbial synthesis from common substrates is less prevalent in the literature compared to shorter-chain branched aldehydes.

Enzymatic Transformations Leading to this compound

Enzymatic transformations offer precise control over chemical synthesis, enabling the production of specific molecules with high selectivity. While the direct biocatalytic synthesis of this compound from simple biological precursors is not as widely reported as its chemical synthesis, enzymatic methods can be employed in chemoenzymatic approaches or for the modification of related compounds.

The primary route for obtaining this compound involves the hydroformylation of 1-hexene (B165129) . This is a chemical process where 1-hexene reacts with synthesis gas (CO/H₂) in the presence of a transition metal catalyst (e.g., rhodium-based) to add a formyl group, yielding this compound . While this step is chemical, subsequent transformations or the production of precursors could potentially involve enzymatic steps.

Chemoenzymatic strategies often combine chemical synthesis with enzymatic catalysis to achieve complex molecular targets. For example, enzymes can be used to synthesize specific aldehyde intermediates or to modify them. Research has demonstrated the enzymatic synthesis of α-aryl aldehydes through the conversion of epoxides using enzymes like styrene (B11656) oxide isomerase (SOI), where the resulting aldehydes are then intercepted by other enzymes for C-C bond formation researchgate.net. Similarly, enzymatic aldol (B89426) reactions and ketoreductase-catalyzed reductions have been successfully applied in the synthesis of various aldehydes and related compounds, showcasing the versatility of enzymes in aldehyde chemistry researchgate.netru.nl.

Although not directly producing this compound, these examples highlight the potential for enzymatic involvement in generating aldehyde functionalities. Future research may explore engineered enzymes or metabolic pathways that can specifically convert six-carbon precursors into this compound, or utilize enzymes for stereoselective modifications of this compound or its precursors. The challenge in microbial aldehyde production often lies in preventing their rapid conversion to alcohols by endogenous enzymes asm.org. Therefore, strategies that enhance aldehyde stability or utilize enzymes for specific aldehyde transformations are crucial for efficient biocatalytic production.

Reaction Chemistry and Mechanistic Investigations of 2 Methylhexanal

Fundamental Reactivity of the Aldehyde Functional Group in 2-Methylhexanal

The carbonyl group (C=O) in this compound is polarized, with the carbon atom bearing a partial positive charge () and the oxygen atom a partial negative charge (). This polarity makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions of this compound

Nucleophilic addition is a hallmark reaction of aldehydes. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Imine Formation : this compound readily undergoes nucleophilic addition with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. Acid catalysis facilitates the dehydration of the carbinolamine, leading to the elimination of water and the formation of the imine product, characterized by a carbon-nitrogen double bond (C=N) libretexts.orgmasterorganicchemistry.com. Specifically, the reaction between this compound and ethylamine (B1201723) has been cited, yielding the corresponding imine askfilo.comdoubtnut.comdoubtnut.com. The mechanism involves nucleophilic addition, proton transfer, protonation of the hydroxyl group, elimination of water to form an iminium ion, and finally deprotonation of the nitrogen libretexts.org.

ReactantsProduct TypeKey Reagent/ConditionsCitation
This compound + EthylamineImineAcid catalysis askfilo.comdoubtnut.comdoubtnut.com

Cyanohydrin Formation : Aldehydes also react with hydrogen cyanide (HCN) or cyanide salts (e.g., KCN) in the presence of a weak acid to form cyanohydrins. This reaction proceeds via the nucleophilic attack of the cyanide ion () on the carbonyl carbon, generating a tetrahedral alkoxide intermediate, which is then protonated to form the cyanohydrin. While not explicitly detailed for this compound in the provided results, this is a characteristic reaction of aldehydes units.it.

Selective Oxidation Pathways to Carboxylic Acids from 2-Methylhexanalorganic-chemistry.org

Primary alcohols can be oxidized to aldehydes, and further oxidation of these aldehydes yields carboxylic acids. This compound, being an aldehyde, can be selectively oxidized to its corresponding carboxylic acid, 2-methylhexanoic acid. Various oxidizing agents can achieve this transformation, including potassium permanganate (B83412) (), chromium trioxide () (e.g., in Jones reagent), and pyridinium (B92312) chlorochromate (PCC) libretexts.orgorganic-chemistry.org. PCC is often preferred for oxidizing primary alcohols to aldehydes, as it typically does not over-oxidize the aldehyde to the carboxylic acid under controlled conditions. However, stronger oxidizing agents like or in acidic media readily convert aldehydes to carboxylic acids libretexts.org.

Oxidizing Agents for Aldehydes to Carboxylic Acids :

Potassium Permanganate ()

Chromium Trioxide () / Jones Reagent

Pyridinium Chlorochromate (PCC) (can lead to carboxylic acids under certain conditions)

Other oxidizing systems involving oxygen or peroxides with catalysts organic-chemistry.org.

Stereoselective Reduction to Chiral Alcohols from 2-Methylhexanalbenchchem.com

The reduction of the aldehyde group in this compound yields the primary alcohol, 2-methylhexan-1-ol (B1580601). When this reduction is carried out using chiral catalysts or biocatalysts, it can result in the formation of enantiomerically enriched alcohols. Notably, biocatalytic methods employing alcohol dehydrogenases (ADHs) have been shown to reduce this compound stereoselectively. For instance, an alcohol dehydrogenase from Saccharomyces cerevisiae has been used to achieve the stereoselective reduction of this compound, yielding the (S)-enantiomer of 2-methylhexan-1-ol with high enantiomeric excess (>99% ee) . This highlights the potential for biocatalysis in producing chiral alcohols from aldehydes.

Biocatalytic Reduction of this compound :

Enzyme : Alcohol Dehydrogenase (ADH)

Cofactor Regeneration : NADPH recycling via Glucose Dehydrogenase

Conditions : pH 7.0, 30°C, aqueous buffer

Yield : 88–92%

Enantiomeric Excess (ee) : >99% (for (S)-enantiomer)

Citation :

Complex Reaction Pathways and Transformations Involving this compound

Beyond simple addition reactions, this compound can participate in more complex transformations, including condensation and cycloaddition reactions.

Aldol (B89426) and Related Condensation Reactions of 2-Methylhexanalorganic-chemistry.org

Aldehydes with an alpha-hydrogen atom can undergo aldol condensation reactions, either self-condensation or cross-condensation with other carbonyl compounds, under basic or acidic conditions. This reaction involves the formation of an enolate ion (under basic conditions) or an enol (under acidic conditions), which then acts as a nucleophile attacking the carbonyl carbon of another aldehyde or ketone molecule. The initial product is a -hydroxy aldehyde (aldol adduct), which can subsequently undergo dehydration to form an -unsaturated aldehyde.

While specific self-condensation of this compound was not detailed, cross-aldol reactions involving this compound have been reported. For example, in a tandem hydroformylation-aldol condensation process, this compound can react with 1-heptanal, forming cross-aldol products researchgate.net. The general mechanism for aldol condensation involves the formation of an enolate from an aldehyde with -hydrogens, followed by nucleophilic attack on the carbonyl carbon of another aldehyde molecule.

Example of Cross-Aldol Reaction :

this compound + 1-Heptanal Aldol Products researchgate.net

Cycloaddition Reactions with this compound as a Dienophile or Dipolarophile

Cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, are powerful methods for forming cyclic compounds. The Diels-Alder reaction involves a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com. 1,3-Dipolar cycloadditions involve a 1,3-dipole and a dipolarophile to form five-membered rings organic-chemistry.orgwikipedia.org.

While aldehydes can participate in certain cycloaddition reactions, particularly hetero-Diels-Alder reactions if appropriately activated, the direct use of this compound as a standard dienophile or dipolarophile in Diels-Alder or 1,3-dipolar cycloadditions was not found in the provided search results. These reactions typically require specific electronic and structural features in the reactants that are not inherent to simple aliphatic aldehydes like this compound.

Compound List:

this compound

2-Methylhexan-1-ol

2-Methylhexanoic acid

1-Heptanal

Propanal

Butanal

Ethylamine

Hydrogen Cyanide (HCN)

Potassium Permanganate ()

Chromium Trioxide ()

Pyridinium Chlorochromate (PCC)

Sodium Borohydride ()

Lithium Aluminum Hydride ()

Alcohol Dehydrogenase (ADH)

Saccharomyces cerevisiae

Glucose Dehydrogenase

NADH

NADPH

1-Hexene (B165129)

n-Heptanal

Advanced Analytical Characterization and Quantification of 2 Methylhexanal

Chromatographic Methodologies for 2-Methylhexanal

Chromatography is the cornerstone for separating this compound from intricate mixtures. Gas and liquid chromatography are the principal techniques utilized, each adapted to leverage the specific physicochemical properties of the analyte, either in its native or derivatized form.

Gas chromatography is exceptionally well-suited for the analysis of volatile compounds like this compound. Its high resolving power and sensitivity make it a primary tool for trace analysis. chalmers.se In complex matrices such as air, water, or food headspace, sample preparation often involves methods like solid-phase microextraction (SPME) or thermal desorption to concentrate the analyte before introducing it into the GC system. chalmers.se

The separation is typically achieved on high-resolution capillary columns. Non-polar or mid-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., OV-101, DB-1) or polyethylene (B3416737) glycol, are commonly used. chalmers.se The choice of column and temperature programming is critical for resolving this compound from other isomeric and structurally similar VOCs. acs.orgresearchgate.net Detection is most often performed using a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons, or a Mass Spectrometer (MS), which provides definitive identification based on mass-to-charge ratio, a technique known as GC-MS. nih.goveurl-pesticides.eu The use of comprehensive two-dimensional gas chromatography (GC×GC) can further enhance separation capacity for exceptionally complex samples. acs.orgresearchgate.net

Table 1: Typical Gas Chromatography Parameters for Trace Analysis of Volatile Aldehydes

ParameterTypical SettingPurpose
Column 50 m x 0.25 mm i.d. glass capillaryHigh-resolution separation of volatile compounds. chalmers.se
Stationary Phase OV-101 (or similar non-polar phase)Separation based on boiling point and analyte-phase interactions. chalmers.se
Carrier Gas Helium or HydrogenInert mobile phase to carry analytes through the column.
Injection Mode Splitless or SPMEMaximizes transfer of trace analytes onto the column.
Temperature Program Initial Temp: ~40-50°C, Ramp: 5-10°C/min, Final Temp: ~250°COptimizes separation of compounds with a wide range of volatilities. researchgate.net
Detector Flame Ionization (FID) or Mass Spectrometry (MS)FID for sensitive quantification; MS for definitive identification. nih.govacs.org

This compound possesses a chiral carbon at the C2 position, meaning it exists as two non-superimposable mirror-image enantiomers, (R)-2-methylhexanal and (S)-2-methylhexanal. These enantiomers often exhibit different biological and sensory properties. Chiral gas chromatography is the definitive method for separating and quantifying these individual enantiomers. nih.govmdpi.com

This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. nih.govgcms.cz Modified cyclodextrins are the most common CSPs for this purpose. gcms.cz The separation allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other and is calculated from the peak areas of the two enantiomers in the chromatogram. libretexts.org This analysis is crucial in fields like flavor chemistry and stereoselective synthesis. In some cases, achiral derivatization of the analyte is performed prior to analysis on the chiral column to enhance separation and detection. scirp.orgsigmaaldrich.com

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) becomes the method of choice when the analyte is non-volatile or when derivatization is used to enhance detection. Aldehydes like this compound lack a strong native chromophore, making them difficult to detect with standard UV-Vis detectors at trace levels. hta-it.com

To overcome this, this compound is chemically modified through a process called derivatization. researchgate.net The most common method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). hitachi-hightech.comepa.govsigmaaldrich.com This reaction produces a stable 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV detection at wavelengths around 360-370 nm. hitachi-hightech.comepa.govwaters.com The analysis of these derivatives is typically performed using reversed-phase HPLC on a C18 column with a mobile phase consisting of an acetonitrile/water gradient. hitachi-hightech.comscioninstruments.com This approach is widely adopted in environmental monitoring for the analysis of carbonyl compounds in air. epa.govsigmaaldrich.com

Table 2: Common HPLC Conditions for Analysis of DNPH-Derivatized this compound

ParameterTypical SettingPurpose
Derivatizing Agent 2,4-Dinitrophenylhydrazine (DNPH)Adds a strong UV chromophore to the aldehyde molecule. hitachi-hightech.comsigmaaldrich.com
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)Separates derivatives based on hydrophobicity. hitachi-hightech.comnih.gov
Mobile Phase Acetonitrile / Water (Gradient)Elutes compounds of varying polarity. hitachi-hightech.comscioninstruments.com
Flow Rate 1.0 - 2.0 mL/minControls retention time and separation efficiency. hitachi-hightech.comnih.gov
Column Temperature ~40°CEnsures reproducible retention times. hitachi-hightech.comnih.gov
Detection UV-Vis or Diode Array Detector (DAD)Quantifies the derivative at its maximum absorbance wavelength (~360 nm). hitachi-hightech.comwaters.com

Chiral Gas Chromatography for Enantiomeric Excess Determination

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis of this compound

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and are often coupled with chromatographic techniques for quantitative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules. emerypharma.comorgchemboulder.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the aldehydic proton (-CHO) gives a characteristic signal at a downfield chemical shift (typically δ 9.5-9.7 ppm). docbrown.info This peak is split into a doublet by the adjacent proton on C2. The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons, following the n+1 rule. emerypharma.comdocbrown.info

The ¹³C NMR spectrum shows a distinct signal for each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield (typically >200 ppm). Advanced NMR techniques like COSY, HMQC, and HMBC can be used to establish connectivity between protons and carbons for an unambiguous assignment of the entire structure.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Assignment ¹H NMR Chemical Shift (δ, ppm) Multiplicity ¹³C NMR Chemical Shift (δ, ppm)
-CHO ~9.6Doublet (d)~205
C2-H ~2.2Multiplet (m)~50
C2-CH₃ ~1.1Doublet (d)~15
C3-H₂ ~1.4Multiplet (m)~35
C4-H₂ ~1.3Multiplet (m)~28
C5-H₂ ~1.3Multiplet (m)~22
C6-H₃ ~0.9Triplet (t)~14
Note: Data are typical predicted values and may vary based on solvent and experimental conditions. nih.gov

Mass spectrometry (MS), particularly when coupled with GC, is a definitive technique for identifying this compound. savemyexams.com In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (114.19 g/mol for C₇H₁₄O). nih.govnist.govnist.gov

The molecular ion then undergoes characteristic fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. savemyexams.com For aliphatic aldehydes like this compound, key fragmentation pathways include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of an alkyl radical. The major α-cleavage for this compound results in a prominent ion at m/z 57.

β-cleavage: Cleavage of the bond beta to the carbonyl group.

McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which can produce a characteristic ion at m/z 44. miamioh.edu

Analysis of these fragment ions allows for the confirmation of the compound's structure and can help distinguish it from its isomers. docbrown.infogauthmath.com

Table 4: Characteristic Electron Ionization (EI) Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
114[C₇H₁₄O]⁺˙Molecular Ion (M⁺˙) nist.gov
85[M - C₂H₅]⁺Loss of ethyl radical
71[M - C₃H₇]⁺Loss of propyl radical
58[C₃H₆O]⁺˙Likely from rearrangement nih.gov
57[C₄H₉]⁺ or [C₃H₅O]⁺α-cleavage or other fragmentation nih.gov
44[C₂H₄O]⁺˙McLafferty Rearrangement miamioh.edu
43[C₃H₇]⁺Propyl cation
29[CHO]⁺Formyl cation
Source: Based on data from NIST and PubChem databases. nih.govnist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. uni-siegen.deedinst.com These methods provide a molecular "fingerprint" by probing the distinct ways a molecule's bonds vibrate. uni-siegen.de IR spectroscopy measures the absorption of infrared radiation, which occurs when a vibration leads to a change in the molecule's dipole moment. edinst.comutdallas.edu In contrast, Raman spectroscopy involves scattering monochromatic light (usually from a laser) and detects the resulting energy shift, which is dependent on a change in the molecule's polarizability. edinst.comlibretexts.orgwikipedia.org

For an aldehyde like this compound, IR spectroscopy is particularly effective at identifying its key structural features. The most prominent and unmistakable absorption is due to the carbonyl (C=O) group, which produces a strong, sharp band. masterorganicchemistry.com Another highly diagnostic peak for an aldehyde is the C-H stretch of the aldehyde group (the bond between the carbonyl carbon and its attached hydrogen), which appears as a distinct peak. libretexts.orgyoutube.com The spectrum also contains signals from the stretching and bending of the aliphatic C-H bonds in the rest of the molecule. libretexts.org

While specific, interpreted Raman spectra for this compound are not widely published, the technique offers complementary data. Raman spectroscopy is often more sensitive to non-polar, symmetric bonds, such as the C-C backbone of the hexyl chain, which may be weak or absent in an IR spectrum. libretexts.org Therefore, a Raman spectrum could provide detailed information about the skeletal vibrations of the molecule.

The characteristic IR absorption frequencies for the functional groups in this compound are summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde C-HStretch~2720Medium to Weak
sp³ C-HStretch2850–3000Strong
Carbonyl C=OStretch~1725–1740Strong, Sharp
CH₂ / CH₃Bend (Deformation)~1350–1470Medium
Data based on general principles of IR spectroscopy. masterorganicchemistry.comlibretexts.org

Hyphenated Analytical Systems in this compound Research

Hyphenated analytical systems, which couple a separation technique with a detection technique, are indispensable for the analysis of individual compounds like this compound within complex mixtures. These integrated systems provide superior sensitivity and specificity compared to standalone methods.

GC-MS Applications in Complex Sample Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds. researchgate.netfrontiersin.org In this system, the gas chromatograph separates individual components from a mixture based on their boiling points and interactions with a capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes it and fragments it into a predictable pattern based on its molecular structure. This fragmentation pattern, or mass spectrum, serves as a unique chemical fingerprint for identification, often confirmed by matching against spectral libraries like those from the National Institute of Standards and Technology (NIST). mdpi.comnih.gov

GC-MS is widely used in food science and metabolomics to study the volatile profiles of various products. mdpi.comhmdb.ca Research has demonstrated its utility in identifying this compound in complex food matrices. For example, a study on the changes in aroma during the hot-air-drying process of white shrimp (Penaeus vannamei) successfully identified and quantified this compound using GC-MS. scielo.brscielo.br

Research Findings from Shrimp Aroma Analysis

In the study of hot-air-dried shrimp, researchers used Headspace Solid-Phase Microextraction (HS-SPME) to extract volatile compounds, which were then analyzed by GC-MS. scielo.br this compound was among the 79 volatile compounds identified. scielo.br The study further used multivariate analysis to find correlations between specific compounds and sensory attributes, noting that this compound was correlated with a "caramel odor." scielo.br

Sample MatrixAnalytical TechniqueCompound IdentifiedKey Finding
Hot-air-dried White ShrimpHS-SPME-GC-MSThis compoundIdentified as a volatile component. Correlated with "caramel odor" through partial least-squares regression (PLSR) analysis. scielo.br
Interactive data table based on research findings. scielo.br

GC-Olfactometry (GC-O) in Volatile Chemical Profiling Research

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that uniquely combines instrumental separation with human sensory perception to identify odor-active compounds. redalyc.orgresearchgate.net In a GC-O system, the effluent from the gas chromatography column is split, with one portion directed to a standard detector (like an MS or FID) and the other to a sniffing port. nih.gov A trained panelist or sensory analyst sniffs the port and records the time, duration, intensity, and description of any detected odors. nih.gov By correlating this sensory data with the instrumental data from the parallel detector, researchers can pinpoint exactly which chemical compounds are responsible for the specific aromas in a sample. researchgate.net

While specific GC-O studies focusing on this compound are limited, the technique is frequently applied to analyze branched-chain aldehydes in food. For instance, GC-O has been used to identify potent odor-active compounds like 2-methylbutanal and 3-methylbutanal (B7770604) in cocoa husk, which contribute important malty and chocolate notes. redalyc.org Similarly, in the analysis of salmon by-products, 3-methylbutanal was identified as a key odor-active compound via GC-O. nih.gov In the aforementioned study on dried shrimp, sensory analysis was used alongside GC-MS to link this compound to a caramel (B1170704) odor, a process that is refined and made more direct by the application of GC-O. scielo.brscielo.br The use of GC-O is essential for determining the precise contribution and character of compounds like this compound to the aroma profile of a complex sample.

Environmental Behavior and Fate of this compound

This article focuses on the environmental behavior and fate of the chemical compound this compound. Specifically, it examines its partitioning between air and water, and its sorption to soil and sediment.

Environmental Behavior and Fate of 2 Methylhexanal

The environmental fate of a chemical compound describes how it is transported, transformed, and degraded in various environmental compartments. Key processes influencing this include partitioning between air, water, soil, and sediment, as well as chemical and biological degradation pathways. For 2-Methylhexanal, understanding its behavior in these compartments is crucial for assessing its potential environmental impact.

Air-Water Partitioning Behavior

The partitioning of a chemical between the air and water phases is primarily governed by its Henry's Law Constant (HLC). A high HLC indicates a greater tendency for the compound to volatilize from water into the air, while a low HLC suggests it will remain predominantly in the aqueous phase.

Extensive searches were conducted to identify specific research findings and data tables detailing the air-water partitioning behavior of this compound. However, the provided search results did not yield any direct measurements or calculated values for the Henry's Law Constant or other air-water partitioning coefficients specifically for this compound (CAS No. 925-54-2). While some sources discuss Henry's Law constants for related hydrocarbons like 2-methylhexane (B165397) noaa.govhenrys-law.orgnist.govnist.gov, this data is not applicable to the aldehyde, this compound. Consequently, a detailed analysis or data table for the air-water partitioning behavior of this compound cannot be generated based on the available information.

Biological Relevance and Biosynthesis of 2 Methylhexanal Excluding Human Clinical Contexts

Occurrence and Formation in Plant Metabolism

Plants are known to produce and emit a vast array of volatile organic compounds (VOCs) that are integral to their ecological interactions and metabolic processes researchgate.netpjoes.comresearchgate.netnih.gov. These compounds can mediate communication between plants, influence interactions with other organisms, and play roles in defense mechanisms researchgate.netpjoes.comnih.govscielo.br.

Specific enzymatic pathways directly responsible for the biosynthesis of 2-Methylhexanal in plants are not detailed in the provided search results. However, general pathways for the formation of volatile aldehydes and alcohols from amino acids, such as the Ehrlich-Neubauer pathway in microorganisms, are known to produce these types of compounds mdpi.com. This pathway involves the conversion of amino acids into α-ketoacids, followed by decarboxylation to aldehydes and alcohols mdpi.com. While this pathway is primarily described for microorganisms, it is suggested that similar mechanisms might occur in plants mdpi.com. Green leaf volatiles (GLVs), a class of C6 compounds, are known to be derived from the lipoxygenase cleavage of fatty acids pjoes.com. However, direct evidence linking specific plant enzymes to the production of this compound is not present in the reviewed literature.

Enzymatic Pathways Leading to this compound in Plants

Biosynthesis in Microorganisms and Lower Eukaryotes

Microorganisms are capable of producing a wide range of volatile compounds through diverse metabolic pathways nih.govnih.gov. While the biosynthesis of this compound in these organisms is not extensively described, general principles of microbial metabolism and engineering are relevant.

Metabolic engineering offers strategies to enhance the production of various chemicals in microbial hosts like Escherichia coli and Saccharomyces cerevisiae nih.govnih.govfrontiersin.orgresearchgate.net. These strategies often involve the heterologous expression of enzymes, pathway optimization, and genetic modification to redirect metabolic flux nih.govnih.govfrontiersin.org. For instance, metabolic engineering has been successfully applied to increase the production of diols researchgate.netnih.gov and other valuable compounds nih.govnih.govresearchgate.net. However, the provided literature does not detail specific metabolic engineering strategies or successful pathways for the enhanced production of this compound in microorganisms.

Characterization of Key Enzymes in this compound Biosynthesis

Role in Chemical Ecology and Interspecies Communication

Volatile organic compounds (VOCs) are crucial mediators in chemical ecology, facilitating communication between different species and influencing ecological interactions researchgate.netnih.govresearchgate.netunav.edueolss.net. These chemical signals play significant roles in plant-insect interactions, affecting herbivore behavior, attracting natural enemies, and even mediating plant-plant communication nih.govscielo.brnih.govresearchgate.netunav.edu. For example, compounds like (Z)-3-hexenol are known infochemicals in plant-insect interactions nih.gov. While this compound is a volatile compound, its specific role or function in chemical ecology and interspecies communication is not elaborated upon in the provided research snippets. The general understanding is that such volatile blends can convey information about the physiological state of an organism or its environment researchgate.netnih.gov.

Data Tables

The following table summarizes the known physical and chemical properties of this compound based on the provided search results.

PropertyValueSource(s)
Molecular FormulaC7H14O aksci.comnih.gov
Molecular Weight114.19 g/mol aksci.com
AppearanceClear colorless Liquid echemi.com
Boiling Point90 °C echemi.com
Melting Point-118 °C echemi.com
Flash Point25 °F echemi.com
Density0.68 g/cm³ echemi.com
Refractive Index1.392 echemi.com
Water SolubilityNone echemi.com
Vapor Pressure2.27 psi (37.7 °C) echemi.com
Vapor Density (air=1)3.4 echemi.com
Explosive Limit~7% echemi.com
Autoignition Temp.220 °C echemi.com

Compound List

this compound

Research on this compound as a Volatile Mediator in Ecological Interactions

Volatile organic compounds, including aldehydes and Green Leaf Volatiles (GLVs), are recognized for their involvement in plant defense signaling and attraction of various insects frontiersin.orgthefrostlab.comusp.brnih.govmdpi.com. These compounds can be released by plants in response to herbivore damage, attracting predatory insects that target the herbivores, thus forming part of a tritrophic interaction frontiersin.org. Other aldehydes and GLVs are known to attract insects to food sources, such as fruit flies to fermenting fruits or saprophagous insects to decaying matter frontiersin.org.

While extensive research details the roles of many aldehydes and GLVs as volatile mediators in plant-insect interactions, specific studies directly implicating this compound in broad plant-herbivore-predator systems are less prominent in the available literature. However, this compound has been identified as a component of pheromones used by Cataglyphis bicolor ants, which is a form of ecological interaction mediated by a volatile compound facilitating social communication within the species . This finding highlights its capacity to act as a semiochemical in specific ecological contexts.

Table 1: Role as a Volatile Mediator in Ecological Interactions

Organism/SystemRole of this compoundObserved Behavior/EffectReference
Cataglyphis bicolor antsPheromone componentSocial interaction
General Aldehydes/GLVsVolatile MediatorAttracts predatory insects, attracts fruit flies, attracts saprophagous insects frontiersin.orgthefrostlab.comusp.brnih.govmdpi.com

Investigation of Pheromonal Activity and its Chemical Basis

The investigation into the pheromonal activity of this compound has identified its specific role as a pheromone component in the social interactions of Cataglyphis bicolor ants, particularly the (S)-enantiomer . This demonstrates a direct pheromonal function in insect communication.

The broader chemical basis for methyl-branched compounds, including aldehydes, serving as insect pheromones is well-established. The presence of methyl branching and specific stereochemistry (chirality) are critical determinants of biological activity and species-specific communication signals in insects rsc.orgresearchgate.net. These structural features influence how the molecules interact with insect olfactory receptors, thereby dictating their efficacy as pheromones or attractants. Aldehydes, in general, are recognized for their role as attractants for various insect species, contributing to host location or aggregation behaviors nih.gov.

Table 2: Pheromonal Activity and Chemical Basis

Insect SpeciesType of SignalChemical Basis/ContributionReference
Cataglyphis bicolor antsPheromone componentSocial signaling
Insects (General)Pheromones/AttractantsMethyl-branched structure, Chirality, Aldehyde functional group rsc.orgresearchgate.netnih.gov

Compound List:

this compound

Hexanal

(E)-2-hexenal

cis-3-hexenyl acetate (B1210297)

Methyl jasmonate

(E)-2-octene

3-ethyltoluene (B166259)

Computational and Theoretical Investigations of 2 Methylhexanal

Quantum Chemical Studies of 2-Methylhexanal

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules like this compound. These studies provide insights into its electronic distribution, reactivity, and spatial arrangement.

Electronic Structure and Reactivity Descriptors

Studies utilizing DFT calculations have characterized the electronic structure of this compound. These investigations typically focus on determining key reactivity descriptors, including frontier molecular orbitals (HOMO and LUMO), electrostatic potential (ESP) maps, and molecular dipole moments. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's behavior in chemical reactions, indicating its susceptibility to electrophilic or nucleophilic attack, respectively. ESP maps visualize the distribution of electron density, highlighting regions of positive and negative electrostatic potential, which are vital for understanding intermolecular interactions and reaction site preferences. The dipole moment of this compound, arising from the polar carbonyl group and the asymmetry of the alkyl chain, influences its solvation behavior and intermolecular interactions. While specific numerical values for these descriptors are often found within specialized computational chemistry literature, the general principles apply to understanding this compound's chemical personality. For instance, studies on similar aldehydes often reveal the carbonyl carbon as an electrophilic site due to the electron-withdrawing nature of the oxygen atom, a feature readily apparent from ESP maps researchgate.net.

Conformational Analysis and Stereochemical Properties

The branched structure of this compound means it can exist in various spatial arrangements, or conformers, due to rotation around single bonds. Quantum chemical calculations are employed to identify the most stable conformers and to map the potential energy surface associated with these conformational changes. This involves calculating the relative energies of different rotamers, often determined by varying dihedral angles along the carbon chain. The methyl group at the C2 position introduces a chiral center, meaning this compound can exist as a pair of enantiomers (R and S). Computational studies can predict the stability of these enantiomers and their preferred conformations, which can be critical for understanding stereoselective reactions or biological interactions if applicable. For example, studies on similar branched aldehydes have shown that steric interactions between the methyl group and the aldehyde functionality can influence the preferred dihedral angles around the C2-C3 bond researchgate.net.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe the behavior of this compound over time in various environments. These simulations model the movement of atoms and molecules based on classical mechanics and force fields.

Intermolecular Interactions and Aggregation Behavior

MD simulations can probe how this compound molecules interact with each other. This includes studying the formation of dimers, clusters, or larger aggregates. The nature of these interactions, such as van der Waals forces and potential hydrogen bonding (though limited in aldehydes without a hydrogen bond donor), dictates the molecule's self-assembly behavior. Simulations can provide insights into the structural characteristics of these aggregates and the energetic favorability of their formation. Understanding these interactions is crucial for predicting bulk properties and behavior in condensed phases.

Behavior in Different Solvent Environments

The solvation of this compound in various solvents is a key area investigated by MD simulations. By simulating the molecule in environments like water or organic solvents, researchers can study how the solvent molecules arrange themselves around this compound (solvation shells), how the molecule's conformation might change due to solvent interactions, and its diffusion behavior. For instance, simulations can reveal differences in solvation energy and diffusion coefficients between polar and non-polar solvents, providing quantitative data on how solvent polarity affects the molecule's mobility and interaction dynamics wgtn.ac.nz.

Computational Modeling of Reaction Mechanisms and Kinetics Involving this compound

Computational modeling, particularly DFT, is widely used to dissect the mechanisms of chemical reactions in which this compound participates. This includes identifying reaction pathways, transition states, and calculating activation energies and reaction rates. For example, in hydroformylation reactions, where 1-hexene (B165129) is converted to aldehydes, this compound is a common branched product. Computational studies can elucidate the factors influencing the regioselectivity (formation of linear vs. branched aldehydes) and the kinetics of these processes researchgate.netresearchgate.netresearchgate.net. By mapping the potential energy surface, computational chemists can identify the lowest energy pathways and the energy barriers that govern reaction rates. This detailed mechanistic understanding is essential for designing more efficient catalysts and optimizing reaction conditions for industrial applications. For instance, studies might investigate the rate-determining step in an aldol (B89426) condensation involving this compound or the activation energy for its oxidation or reduction researchgate.netresearchgate.netresearchgate.net.

Transition State Analysis and Reaction Pathway Elucidation

Understanding the intricate mechanisms by which chemical reactions proceed often necessitates the detailed analysis of transition states (TSs) and reaction pathways. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for mapping these pathways and identifying the energetic barriers that govern reaction rates au.dkresearchgate.netosti.gov. For this compound, theoretical investigations can illuminate its potential reactivity in various chemical transformations.

Transition state analysis involves calculating the structures of transition states, which represent the highest energy point along a reaction coordinate between reactants and products. By analyzing these structures and their associated energies, researchers can elucidate the most probable reaction pathways and identify key intermediates au.dk. Methodologies such as the Degree of Rate Control (DRC) analysis, which quantifies the sensitivity of a reaction rate to changes in the free energy of specific transition states or intermediates, can pinpoint the critical steps in a reaction mechanism researchgate.netosti.gov. While specific detailed transition state analyses for this compound in general chemical contexts were not explicitly detailed in the reviewed literature, the principles are widely applied to aldehydes and branched hydrocarbons in fields like combustion chemistry kaust.edu.sakaust.edu.saosti.govosti.gov. These studies often involve modeling complex reaction networks and identifying rate-limiting steps through computational means.

Kinetic Rate Constant Prediction and Validation

The prediction and validation of kinetic rate constants are crucial for building accurate chemical kinetic models, essential for fields ranging from atmospheric chemistry to industrial process design. Computational methods, including Transition State Theory (TST) and its more advanced variants like Variational Transition State Theory (VTST) and System-Specific Quantum Rice−Ramsperger−Kassel (SS-QRRK) theory, are employed to calculate rate constants and associated Arrhenius parameters osti.govdtic.mil.

These theoretical frameworks allow for the estimation of reaction rates by considering the properties of the transition state and the energy landscape of the reaction. For molecules like this compound, computational chemistry can predict how quickly it might react under specific conditions. For instance, studies on the combustion of branched alkanes, such as 2-methylhexane (B165397), utilize high-level computational chemistry calculations to derive site-specific rate rules and predict kinetic parameters, which are then validated against experimental data kaust.edu.saosti.govacs.org. The accuracy of these predictions relies on the precise calculation of thermochemical data and the proper treatment of factors like tunneling and internal rotations, which are critical for understanding low-temperature chemistry osti.gov. While direct experimental validation for this compound's specific reaction rate constants was not detailed in the provided snippets, the methodologies described are directly applicable.

Spectroscopic Property Prediction using Computational Methods for this compound

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of chemical compounds, aiding in their identification and characterization. For this compound, various computational approaches can yield data relevant to its spectral analysis.

PubChem provides a suite of computed physicochemical properties for this compound, derived from various computational tools. These include its molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA). Furthermore, computational methods like DFT can be utilized to predict the stability of stereoisomers of this compound nih.gov. Studies have also shown that computational chemistry, employing methods such as CBS-QB3, can be used to calculate adiabatic ionization energies, which are directly relevant to mass spectrometry analysis kaust.edu.sa. Mid-infrared (mid-IR) and near-infrared (near-IR) spectroscopy, when coupled with statistical analysis and machine learning models, can provide rich quantitative information about molecular structure, suggesting that computational approaches can correlate spectral data with molecular properties bts.gov.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueUnitComputational Method / Source
Molecular Weight114.19 g/mol PubChem nih.gov
LogP (XLogP3)2.2-PubChem nih.gov
Topological Polar Surface Area17.1ŲPubChem nih.gov
Rotatable Bond Count5-PubChem nih.gov
Heavy Atom Count8-PubChem nih.gov
Hydrogen Bond Acceptor Count1-PubChem nih.gov
Hydrogen Bond Donor Count0-PubChem nih.gov
Stereoisomer Stability PredictionStability-DFT (general)
Ionization EnergyCalculatedeVCBS-QB3 (general) kaust.edu.sa

Compound List:

this compound

2-methylhexane

2,3-Dimethylpentane

n-heptane

iso-butanol

n-pentane

n-hexane

2,3-dimethylbutane (B166060)

2,2,3,3-tetramethylbutane (B1293380)

2-methylheptane (B165363)

2,5-dimethylhexane (B165582)

2-methyl-1-hexene (B165367)

2-methyl-2-hexene (B165381)

2-methylhexan-1-ol (B1580601)

2-methylhexanoic acid

Advanced Applications of 2 Methylhexanal and Its Derivatives in Chemical Synthesis

2-Methylhexanal as a Chiral Building Block in Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has driven significant advancements in asymmetric synthesis. This compound and its derivatives play a role in this field, either as chiral precursors themselves or as substrates for chiral transformations.

Research has demonstrated that this compound can be obtained in enantiomerically enriched forms. For instance, (2S)-2-methylhexanal can be synthesized through enzymatic resolution using lipases, a method that allows for the selective isolation of a specific enantiomer . Furthermore, this compound can be biocatalytically reduced to (S)-2-methylhexan-1-ol with a high enantiomeric excess (ee) exceeding 99%, utilizing alcohol dehydrogenase enzymes . This highlights its utility as a precursor for generating chiral alcohols.

More broadly, asymmetric synthesis methodologies applicable to similar branched aldehydes, such as 2-methyloctanal, involve the use of chiral amines and metalloenamines, achieving enantiomeric excesses of up to 58% uoa.gr. While not directly involving this compound, these studies underscore the principles and techniques employed to create chiral centers in aldehyde structures. The development of multi-step synthetic routes, including those employing Sharpless asymmetric epoxidation, has also enabled the creation of chiral molecules with backbones similar to this compound, such as 3-alkoxy-2-methyl-alkanals with high enantiocontrol ucla.edu. The strategic use of chiral building blocks is fundamental to modern asymmetric synthesis, enabling the efficient production of enantiopure compounds essential for various high-value applications sigmaaldrich.comchiralpedia.combuchler-gmbh.comwiley.com.

Table 1: Chiral Synthesis Applications Involving this compound or Related Structures

Synthesis Method / PrecursorTarget Molecule / StructureKey Reagent/CatalystReaction ConditionsEnantiomeric Excess (ee)Reference
Enzymatic Resolution(2S)-2-MethylhexanalLipasesNot specifiedHigh ee
Biocatalytic Reduction(S)-2-Methylhexan-1-olAlcohol dehydrogenaseNot specified>99%
Chiral Amine Methodology2-MethyloctanalChiral aminesNot specifiedUp to 58% uoa.gr
Asymmetric Epoxidation Route3-alkoxy-2-methyl-alkanalsD-(-)-DIPTNot specified95% ucla.edu

Synthesis and Reactivity of Novel this compound Derivatives

The aldehyde functionality of this compound allows for a wide range of chemical transformations, leading to the synthesis of various derivatives with potential applications in materials science and complex organic structures.

Formation of Complex Heterocyclic Compounds from this compound

While the direct synthesis of complex heterocyclic compounds from this compound is not extensively detailed in the provided literature, general synthetic strategies for heterocycles are well-established. These methods commonly involve reactions such as cyclization, condensation, cycloaddition, azotization, and oxidation chemmethod.comosi.lv. Heterocyclic compounds are crucial scaffolds in medicinal chemistry and are found in numerous pharmacologically active synthetic and natural products osi.lv. The synthesis of such compounds often relies on the strategic use of functionalized building blocks, a role that this compound, with its reactive aldehyde group, could potentially fulfill in specific synthetic routes. However, direct literature examples of this compound participating in these heterocyclic formations were not found in the provided search results.

Development of New Functional Materials utilizing this compound Derivatives

Derivatives of this compound hold promise for applications in functional materials. For instance, 2-methylhexan-1-ol (B1580601), a direct reduction product of this compound, serves as an intermediate in the production of solvents, plasticizers, and fragrance components .

Furthermore, related branched carboxylic acids and their derivatives offer insights into potential material applications. 2-Ethylhexanoic acid, a structurally analogous compound, and its metal salts are utilized in materials science. These include applications as desiccants, thermal stabilizers for polyvinyl chloride (PVC), catalysts in polymerization processes, and as "oil drying agents" in coatings atamanchemicals.com. This suggests that derivatives of this compound, such as 2-methylhexanoic acid (formed by oxidation of this compound), could similarly be employed in the development of functional materials, leveraging their branched aliphatic structure for solubility and performance characteristics. This compound itself is an intermediate for synthesizing various alcohols, acids, and esters , which can then be further elaborated into materials with tailored properties.

Table 2: Applications of this compound Derivatives in Functional Materials

Derivative of this compoundApplication in Functional MaterialsNotesReference
2-Methylhexan-1-olSolvents, Plasticizers, FragrancesServes as an intermediate in the production of these materials.
2-Methylhexanoic acid (potential)Catalysts, Stabilizers, Drying AgentsAnalogous to 2-ethylhexanoic acid derivatives, which are used in polymerizations and coatings. atamanchemicals.com
Esters of this compoundNot specifiedUsed as intermediates in chemical synthesis, potentially leading to material precursors.

Research into this compound's Role in Flavor and Fragrance Chemistry (excluding sensory evaluation)

This compound is recognized for its contribution to the aroma profiles of various products, and its presence in food systems is a subject of chemical investigation.

Chemical Precursors and Formation Pathways in Food Systems

(±)-2-Methylhexanal has been identified as a volatile compound present in several food matrices, including green tea, black tea, herbal teas, and various herbs and spices hmdb.ca. While specific, detailed pathways for the formation of this compound in these systems are not extensively documented in the provided literature, general mechanisms for volatile compound generation in food are known. These include lipid oxidation and Maillard reactions researchgate.netresearchgate.net. Aldehydes, such as hexanal, are commonly formed through the oxidative degradation of lipids researchgate.net. Related compounds, like 2-isopropyl-5-methyl-2-hexenal, have been linked to Maillard reactions involving amino acids such as leucine (B10760876) and other carbonyl compounds smolecule.com. The limited published research specifically on (±)-2-methylhexanal suggests that its precise food formation pathways may be an area for further chemical investigation hmdb.ca.

Table 3: Occurrence of this compound in Food Systems

Food MatrixDetected PresencePotential Formation Pathways (Inferred/Related)Reference
Green TeaYesLipid Oxidation, Maillard Reactions (general) hmdb.caresearchgate.net
Black TeaYesLipid Oxidation, Maillard Reactions (general) hmdb.caresearchgate.net
Herbal TeaYesLipid Oxidation, Maillard Reactions (general) hmdb.caresearchgate.net
Herbs and SpicesYesLipid Oxidation, Maillard Reactions (general) hmdb.caresearchgate.net

Synthetic Strategies for Industrial Flavor and Fragrance Molecules

Industrially, this compound is primarily synthesized through the hydroformylation of 1-hexene (B165129), a process also known as the oxo process . In this reaction, 1-hexene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium or cobalt complexes, to introduce a formyl group, yielding this compound as a key intermediate . This intermediate is subsequently hydrogenated to produce 2-methylhexan-1-ol .

This compound itself is a valuable component in the flavor and fragrance industry, contributing fruity and floral notes to various formulations thegoodscentscompany.comlookchem.com. Its synthesis via hydroformylation is a scalable and efficient method for producing this aldehyde for industrial applications in creating specific aroma profiles .

Table 4: Industrial Synthesis of this compound for Flavor and Fragrance Applications

Synthesis MethodStarting MaterialKey Reaction(s)Product of InterestIndustrial ApplicationReference
Hydroformylation-Hydrogenation1-Hexene1. Hydroformylation (Oxo process) 2. HydrogenationThis compoundFlavor & Fragrance (F&F)

Emerging Research Directions and Future Perspectives for 2 Methylhexanal

Development of Novel Catalytic Systems for Sustainable 2-Methylhexanal Transformations

The drive towards greener chemical processes necessitates the development of efficient and selective catalytic systems for the transformation of aldehydes like this compound. Research is exploring a range of catalysts, from heterogeneous metal-based systems to biocatalysts, to achieve sustainable synthesis and functionalization.

Heterogeneous catalysis is a significant focus, aiming for catalysts that are easily separable and reusable. For instance, studies are investigating supported metal nanoparticles, such as gold or palladium on oxide supports, for the selective oxidation of this compound to 2-methylhexanoic acid. These systems often operate under mild conditions, utilizing molecular oxygen as the oxidant, thereby minimizing waste. Research findings have shown high selectivities, with some systems achieving over 98% selectivity for the desired carboxylic acid under optimized conditions researchgate.net. Similarly, the catalytic reduction of this compound to 2-methylhexanol is being explored using various heterogeneous catalysts, with an emphasis on controlling stereochemistry where relevant.

Biocatalysis offers another promising avenue for sustainable transformations. Enzymes, such as alcohol dehydrogenases or aldehyde oxidases, can catalyze reactions with remarkable chemo-, regio-, and enantioselectivity under mild, aqueous conditions. Research into engineered microbial strains or isolated enzymes for the production or transformation of this compound is an active area. For example, the enzymatic reduction of this compound using specific alcohol dehydrogenases has demonstrated high enantioselectivity, yielding chiral alcohols that could be valuable intermediates researchgate.net.

Table 1: Catalytic Transformations of this compound

Catalyst TypeReaction TypeSubstrateProduct(s)Typical Yield (%)Typical Selectivity (%)Key Sustainability Aspect
Supported Au NPsOxidationThis compound2-Methylhexanoic acid>95>98Mild conditions, O2 oxidant
Supported Pd/Al2O3HydrogenationThis compound2-Methylhexanol>90>95Recyclable catalyst
Alcohol DehydrogenaseReductionThis compound2-MethylhexanolHighHigh enantioselectivityBiocatalytic, mild cond.
Rh-based catalystsHydroformylationAlkenesBranched aldehydesVariableVariableAtom efficiency

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Biosynthesis Research

Understanding the biological pathways involved in the biosynthesis of this compound is crucial for developing biotechnological production routes. Advanced omics technologies, such as metabolomics and proteomics, are increasingly being integrated to elucidate these complex biological processes.

Table 2: Omics Technologies in this compound Biosynthesis Research

Omics TechnologyFocusIdentified Components/PathwaysRole in Biosynthesis ResearchSignificance
MetabolomicsComprehensive small molecule profilingPrecursors (e.g., branched fatty acids), intermediates, end-productsPathway elucidation, identification of bottlenecks/opportunitiesMapping metabolic routes, guiding metabolic engineering
ProteomicsIdentification and quantification of proteinsKey enzymes (e.g., oxidoreductases, synthases), regulatory proteinsDetermining enzymatic machinery, identifying target genes for modificationPinpointing catalytic steps, understanding gene function and regulation
TranscriptomicsGene expression profilingUpregulated/downregulated genes related to aldehyde synthesisUnderstanding gene regulation, identifying novel biosynthetic genesRevealing regulatory networks, discovering new enzymes for pathway reconstruction

Advanced In Situ Spectroscopic Studies of this compound Reactions

To gain a deeper understanding of reaction mechanisms, kinetics, and intermediate species during the transformation of this compound, advanced in situ spectroscopic techniques are indispensable. These methods allow for real-time monitoring of reactions as they occur, providing dynamic insights that are often missed by ex situ analyses.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are being employed. In situ FTIR, for example, can identify functional groups and monitor their changes during catalytic reactions, revealing the formation and disappearance of intermediates adsorbed on catalyst surfaces researchgate.netresearchgate.net. For instance, studies on aldehyde hydrogenation might observe the characteristic carbonyl stretch of the aldehyde, followed by its transformation into the alcohol stretch, potentially with transient signals from surface-bound intermediates.

In situ NMR spectroscopy offers detailed structural information about reaction components in solution or on solid supports, even under reaction conditions. This can include tracking the conversion of this compound, identifying by-products, and characterizing active catalytic species. Researchers have used in situ NMR to monitor the dynamic equilibrium of catalysts and intermediates, providing crucial data for mechanistic elucidation and process optimization researchgate.netrsc.org. For example, observing specific NMR shifts can confirm the adsorption mode of this compound onto a catalytic surface or identify the formation of specific reaction intermediates.

Table 3: In Situ Spectroscopic Techniques for this compound Reactions

Spectroscopic TechniquePrimary Information GainedApplication ExampleResearch Insight
In situ FTIRFunctional group changes, adsorbed species, reaction intermediatesMonitoring hydrogenation of this compound to 2-methylhexanolIdentification of surface intermediates and carbonyl bond activation
In situ NMRMolecular structure, reaction kinetics, catalyst speciationTracking this compound conversion, identifying active catalytic speciesElucidating reaction mechanisms, understanding catalyst deactivation pathways
In situ RamanVibrational modes, molecular interactions, phase changesStudying heterogeneous catalytic oxidation of this compoundMonitoring catalyst surface species and reaction intermediates
PTR-MSReaction intermediates, volatile productsAnalyzing oxidation products of aldehydesIdentifying transient species and reaction pathways

Exploration of this compound in Novel Materials Science and Industrial Process Optimization

The unique branched structure of this compound makes it an interesting candidate for applications in materials science and for optimizing existing industrial processes. Its aldehyde functionality allows for a variety of chemical modifications, including polymerization, condensation, and reduction, leading to diverse products.

In materials science, this compound can serve as a monomer or co-monomer in the synthesis of polymers. Its incorporation into polymer chains can impart specific properties such as increased flexibility, altered glass transition temperatures, or modified solubility due to the presence of the methyl branch. Research is exploring its use in polyesters, polyurethanes, or other condensation polymers where its structure can influence material performance.

Furthermore, this compound can act as a chemical building block for specialty chemicals, including fragrances and flavors, through reactions like aldol (B89426) condensation. Optimizing the industrial processes for producing or utilizing this compound is also an area of focus. This includes improving reaction engineering, catalyst design, and separation techniques to enhance efficiency, reduce energy consumption, and minimize by-product formation. For example, understanding the kinetics and thermodynamics of reactions involving this compound can lead to more precise control over reaction conditions, thereby maximizing yields and product purity.

Table 4: Applications of this compound in Materials and Processes

Application AreaRole of this compoundResulting Material/Product PropertyIndustrial Process Optimization Focus
Polymer SynthesisCo-monomer in polyesters, polyurethanesIncreased flexibility, modified thermal properties, altered solubilityCatalyst selection, polymerization kinetics, monomer purity
Specialty ChemicalsPrecursor for fragrances, flavors (via aldol condensation)Unique aroma profilesReaction selectivity, efficient separation, feedstock utilization
Fine Chemical SynthesisIntermediate for pharmaceuticals or agrochemicalsIntroduction of branched alkyl chainsPathway design, catalyst efficiency, waste reduction
Process OptimizationReactant in various transformationsImproved yield, reduced energy consumption, enhanced product purityReaction engineering, in situ monitoring, catalyst recovery and recycling

Compound List:

this compound

2-Methylhexanoic acid

2-Methylhexanol

Heptanal

2-Ethylpentanal

Benzaldehyde

Cinnamaldehyde (CMA)

Cinnamyl alcohol (CMO)

Formaldehyde

Acetone

Ethanol

Acetic acid

Acetaldehyde

Methanol

Hex-2-ene

Propene

Ethene

Styrene (B11656)

3,3-Dimethylbutene

1-Hexene (B165129)

n-Heptanal

n-Butanal

Isobutylaldehyde

Dicyclopentadiene (dcpd)

1-Butanol

Benzene

Toluene

Phenol

Ketone

Octane

Cyclohexane

Ethylbenzene

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Methylhexanal that inform experimental design?

  • Answer : this compound (CAS 925-54-2) has a molecular formula of C₇H₁₄O, a molecular weight of 114.185 g/mol, and a boiling point of 141°C. It exists as a liquid at room temperature, with a density of 0.8546 g/cm³ (at 20°C) and a refractive index of 1.4445. These properties are critical for solvent selection, reaction temperature optimization, and purity assessment during synthesis or isolation .

Q. What are the recommended methods for synthesizing this compound in laboratory settings?

  • Answer : Synthesis typically involves oxidation or rearrangement of precursor alkanes or alcohols. For reproducibility, experimental protocols should include step-by-step procedures (e.g., reaction time, catalysts, temperature), characterization data (e.g., NMR, IR), and purity validation (e.g., GC-MS). Detailed methodologies should be documented in the main manuscript, with raw data (e.g., spectral files) provided as supplementary materials .

Q. How should researchers ensure safe handling of this compound during experiments?

  • Answer : Use NIOSH/MSHA-approved respirators for vapor exposure, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Work in a fume hood to prevent inhalation. Contaminated materials must be segregated and disposed of via certified waste management protocols. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion or prolonged exposure .

Advanced Research Questions

Q. How can discrepancies in toxicological data for this compound be systematically addressed?

  • Answer : Contradictions (e.g., conflicting LD₅₀ values) require a tiered approach:

  • Review study designs : Compare species models, dosing regimes, and exposure durations.
  • Validate assays : Replicate results using standardized OECD guidelines.
  • Meta-analysis : Use statistical tools to assess variability across studies, as demonstrated in EPA toxicological reviews .

Q. What advanced spectroscopic techniques resolve structural isomerism in this compound derivatives?

  • Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) differentiate isomers by elucidating carbon-proton correlations. Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹), while computational methods (DFT) predict stability of stereoisomers .

Q. How can computational chemistry predict this compound’s reactivity in novel reaction environments?

  • Answer : Density Functional Theory (DFT) calculates reaction pathways, transition states, and activation energies. Solvent effects are modeled using COSMO-RS. Validate predictions with kinetic studies (e.g., monitoring by in-situ FTIR) and compare with experimental data to refine computational parameters .

Methodological and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in this compound research?

  • Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Main manuscript : Include synthesis protocols for ≤5 compounds, spectral peaks (δ ppm, coupling constants), and purity criteria.
  • Supplementary data : Provide raw chromatograms, crystallographic data (if applicable), and instrument calibration details.
  • References : Cite original methodologies to avoid redundant descriptions .

Q. What statistical frameworks are suitable for analyzing variability in this compound’s reaction kinetics?

  • Answer : Use nonlinear regression (e.g., Arrhenius equation fitting) for rate constants. Assess uncertainty via Monte Carlo simulations or bootstrapping. For small datasets, apply Bayesian inference to estimate confidence intervals. Report R² values and p-values for catalytic efficiency comparisons .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.